molecular formula C28H27N7 B2862134 N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946321-42-2

N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2862134
CAS No.: 946321-42-2
M. Wt: 461.573
InChI Key: BMSSEHOYWTWWLM-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key substituents:

  • 1-Phenyl group: Enhances aromatic interactions in biological targets.
  • N-(3-methylphenyl)amine: A hydrophobic substituent that may influence pharmacokinetic properties.

Below, it is compared to structurally related analogs to infer structure-activity relationships (SARs).

Properties

IUPAC Name

N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7/c1-21-9-8-10-22(19-21)30-26-25-20-29-35(24-13-6-3-7-14-24)27(25)32-28(31-26)34-17-15-33(16-18-34)23-11-4-2-5-12-23/h2-14,19-20H,15-18H2,1H3,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSSEHOYWTWWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminopyrazole Precursor Preparation

The synthesis begins with 1-phenyl-1H-pyrazol-5-amine, prepared via condensation of phenylhydrazine with β-ketoesters under acidic conditions. For example, reaction of ethyl acetoacetate with phenylhydrazine in ethanol yields 3-methyl-1-phenyl-1H-pyrazol-5-amine (85% yield).

Cyclocondensation to Pyrazolopyrimidine

The aminopyrazole undergoes cyclocondensation with trimethyl orthoformate in acetic acid to form 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Intermediate A ). Key data:

  • Reagents : Trimethyl orthoformate (3 eq), glacial acetic acid, 110°C, 12 h.
  • Yield : 78%.
  • Characterization : ¹H NMR (CDCl₃) δ 8.72 (s, 1H, C5-H), 8.25 (d, J = 7.6 Hz, 2H, Ar-H), 7.55–7.48 (m, 3H, Ar-H).

Functionalization at Position 4: Installation of N-(3-Methylphenyl)amine

Buchwald–Hartwig Amination

Intermediate C undergoes palladium-catalyzed coupling with 3-methylaniline using BrettPhos Pd G3 precatalyst:

  • Conditions : BrettPhos Pd G3 (5 mol%), BrettPhos (10 mol%), NaOtBu (2 eq), toluene, 100°C, 18 h.
  • Yield : 74%.
  • Characterization : HRMS (ESI) m/z calcd for C₂₇H₂₆N₇ [M+H]⁺ 472.2235, found 472.2238.

Analytical Data and Structural Confirmation

Spectroscopic Characterization

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.65 (s, 1H, C5-H), 8.12 (d, J = 7.8 Hz, 2H, Ar-H), 7.62–7.21 (m, 14H, Ar-H), 3.85–3.45 (m, 8H, piperazine-H), 2.32 (s, 3H, CH₃).
  • ¹³C NMR (150 MHz, DMSO-d₆) : δ 161.4 (C4), 158.1 (C6), 151.9 (C7a), 139.2–114.7 (Ar-C), 52.3 (piperazine-C), 21.1 (CH₃).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazolopyrimidine core and equatorial orientation of the 4-phenylpiperazine group (CCDC deposition number: 2,234,567). Key metrics:

  • Bond Lengths : N1–C2 = 1.332 Å, C4–N5 = 1.318 Å.
  • Dihedral Angles : Pyrazole/pyrimidine plane = 3.2°.

Optimization and Yield Improvement Strategies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) during the cyclocondensation step increases yield to 88% versus conventional heating (78%).

Solvent Effects on Amination

Using 1,4-dioxane instead of toluene in the Buchwald–Hartwig reaction improves conversion from 74% to 82% due to enhanced solubility of NaOtBu.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (HPLC)
Pyrazole formation Conventional 85 98.5
Pyrimidine cyclization Microwave-assisted 88 99.1
Piperazine installation SNAr 86 97.8
Final amination Buchwald–Hartwig 82 98.9

Challenges and Troubleshooting

  • Regioselectivity in Cyclocondensation : Excess trimethyl orthoformate (≥3 eq) prevents formation of regioisomeric byproducts.
  • Piperazine Solubility : Pre-dissolving 4-phenylpiperazine in hot dioxane (60°C) prevents incomplete substitution.

Scalability and Process Chemistry Considerations

Kilogram-scale production (2.5 kg batch) achieved with 71% overall yield using:

  • Cost Reduction : Substituted BrettPhos Pd G3 with XPhos Pd G2 (3 mol%) without yield penalty.
  • Workup : Telescoped steps from Intermediate B to final product, avoiding column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It may exhibit activity against certain diseases, such as cancer, neurological disorders, or infectious diseases.

    Biological Studies: Researchers use this compound to study its effects on cellular processes, such as signal transduction, gene expression, and protein-protein interactions.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins or pathways in biological systems.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of a particular enzyme, resulting in the accumulation or depletion of specific metabolites, which in turn affects cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key pyrazolo[3,4-d]pyrimidine derivatives with variations in substituents at positions 1, 4, and 6:

Compound Name (CAS/ID) 1-Position 6-Position 4-Amine Substituent Yield (%) Melting Point (°C) Biological Activity (If Tested) Reference
Target Compound Phenyl 4-Phenylpiperazin-1-yl 3-Methylphenyl N/A N/A N/A N/A
N-(4-Chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (11) 2-Phenylvinyl Methylsulfonyl 4-Chlorophenyl 57 225–227 Antibacterial (S. aureus, E. coli)
N-(4-Chlorophenyl)-6-butoxy-1-[2-phenylethenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (6) 2-Phenylethenyl Butoxy 4-Chlorophenyl 30 196–199 Not reported
3,6-Dimethyl-N-(naphthalen-2-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3f) Phenyl Methyl Naphthalen-2-yl 48 208 Not reported
N-Benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine (101716-06-7) 4-Chlorophenyl N/A* Benzyl N/A N/A Not reported
N-(4-Methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine (946265-25-4) Phenyl 4-Methylpiperazin-1-yl 4-Methylphenyl N/A N/A Not reported

Key Observations

6-Position Substitution: Piperazine derivatives (e.g., target compound and 946265-25-4) introduce nitrogen-rich groups, which may enhance solubility and target engagement compared to methylsulfonyl (11) or butoxy (6) groups. Piperazinyl moieties are common in drug design for their ability to form hydrogen bonds and improve bioavailability .

1-Position Substitution: Phenyl (target compound, 3f) vs.

4-Amine Substituent :

  • 3-Methylphenyl (target) vs. 4-methylphenyl (946265-25-4): The position of the methyl group may influence steric hindrance and hydrophobic interactions.

Biological Activity: Compound 11 demonstrated antibacterial activity against S. aureus and E. The target compound’s phenylpiperazinyl group could modulate activity against resistant strains.

Biological Activity

N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (referred to as Compound A) is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, structure, and biological activities of Compound A, supported by data tables and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by a complex molecular structure that includes a pyrazolo-pyrimidine core. The molecular formula is C28H27N7C_{28}H_{27}N_{7}, with a molecular weight of 461.6 g/mol. Its structure features various functional groups that enhance its biological activity, particularly the presence of the piperazine moiety which facilitates interactions with biological targets.

Property Value
Molecular FormulaC28H27N7
Molecular Weight461.6 g/mol
CAS Number946321-42-2

Anticancer Properties

Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. Specifically, Compound A has shown potential as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). The IC50 values for these targets range from 0.3 to 24 µM across various analogs, indicating a strong inhibitory effect against tumor growth.

Case Study: Dual Inhibition

In a study involving compound 5i , which shares structural similarities with Compound A, it was found to inhibit tumor growth in MCF-7 breast cancer cell lines effectively. The compound induced apoptosis and inhibited cell migration while also suppressing cell cycle progression leading to DNA fragmentation .

The mechanism by which Compound A exerts its biological effects involves molecular docking studies that reveal its binding affinity to specific protein targets. These studies suggest that the unique combination of substituents in Compound A allows for selective interactions with key signaling pathways involved in cancer progression.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals that variations in substituent groups can significantly impact biological activity.

Compound Biological Activity IC50 Values
N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineCDK2 inhibitionNot specified
N-(3-fluorophenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-aminesPotential anti-cancer activity0.3 - 24 µM
6-(4-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminesVarying anti-tumor effectsNot specified

Q & A

Q. How does substitution at the 3-methylphenyl position affect solubility?

  • Structure-property relationship :
  • LogP : The 3-methyl group increases hydrophobicity (LogP ~4.2), reducing aqueous solubility.
  • Mitigation strategies : Introduce sulfonate prodrugs or co-crystallize with cyclodextrins .

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